Potent Inhibition of Plant 9-Lipoxygenase (9-LOX) by Colneleic Acid
Colneleic acid acts as a potent inhibitor of potato 9-lipoxygenase (9-LOX), the enzyme responsible for its own biosynthesis. In a direct biochemical assay, colneleic acid inhibited potato 9-LOX with a Ki value of 8 μM, demonstrating strong feedback inhibition [1]. This inhibitory activity is specific to the divinyl ether structure and is not observed with other oxylipins like jasmonic acid or its precursor, 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).
| Evidence Dimension | Inhibition constant (Ki) for potato 9-LOX |
|---|---|
| Target Compound Data | Ki = 8 μM |
| Comparator Or Baseline | No inhibition observed for jasmonic acid or 9-HPODE under same conditions |
| Quantified Difference | Colneleic acid is a potent inhibitor; comparators show no significant inhibition |
| Conditions | In vitro enzyme assay using purified potato 9-lipoxygenase |
Why This Matters
This unique inhibitory activity makes colneleic acid an essential tool for studying 9-LOX regulation and plant defense signaling, where generic oxylipins would fail to replicate this specific biochemical effect.
- [1] Corey EJ, et al. Biomimetic total synthesis of colneleic acid and its function as a lipoxygenase inhibitor. Tetrahedron Letters. 1987. DOI: 10.1016/S0040-4039(00)96658-9. View Source
